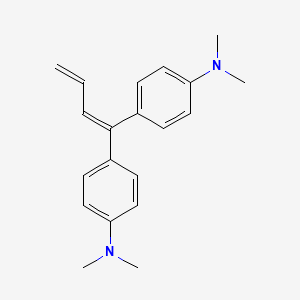
4,4'-(Buta-1,3-diene-1,1-diyl)bis(N,N-dimethylaniline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(Buta-1,3-diene-1,1-diyl)bis(N,N-dimethylaniline) is an organic compound that features a butadiene core with two N,N-dimethylaniline groups attached at the 1,1 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Buta-1,3-diene-1,1-diyl)bis(N,N-dimethylaniline) typically involves the reaction of N,N-dimethylaniline with a butadiene derivative. One common method is the dehydrohalogenation of 1,4-dichloro-2-butyne using potassium hydroxide in an alcoholic medium at approximately 70°C . This reaction yields the desired butadiene compound with the N,N-dimethylaniline groups attached.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4’-(Buta-1,3-diene-1,1-diyl)bis(N,N-dimethylaniline) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield the corresponding saturated amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings of the N,N-dimethylaniline groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, saturated amine derivatives, and various substituted aromatic compounds.
Scientific Research Applications
4,4’-(Buta-1,3-diene-1,1-diyl)bis(N,N-dimethylaniline) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of aromatic amines with biological systems.
Mechanism of Action
The mechanism of action of 4,4’-(Buta-1,3-diene-1,1-diyl)bis(N,N-dimethylaniline) involves its interaction with molecular targets through its aromatic amine groups. These groups can participate in various chemical reactions, such as electron transfer and hydrogen bonding, which can influence the compound’s behavior in different environments. The butadiene core provides a conjugated system that can interact with other conjugated systems, enhancing its electronic properties.
Comparison with Similar Compounds
Similar Compounds
4,4’-(Buta-1,3-diyne-1,4-diyl)dianiline: This compound has a similar structure but features a diyne core instead of a diene core.
1,4-Diphenyl-1,3-butadiene: Similar in structure but lacks the N,N-dimethylaniline groups.
Phenol, 4,4’-(1,3-butadiene-1,4-diyl)bis-: Contains phenol groups instead of N,N-dimethylaniline groups.
Uniqueness
4,4’-(Buta-1,3-diene-1,1-diyl)bis(N,N-dimethylaniline) is unique due to its combination of a butadiene core with N,N-dimethylaniline groups. This structure imparts specific electronic properties that are valuable in organic electronics and materials science.
Properties
CAS No. |
79232-47-6 |
|---|---|
Molecular Formula |
C20H24N2 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
4-[1-[4-(dimethylamino)phenyl]buta-1,3-dienyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C20H24N2/c1-6-7-20(16-8-12-18(13-9-16)21(2)3)17-10-14-19(15-11-17)22(4)5/h6-15H,1H2,2-5H3 |
InChI Key |
MGNUDGFFRVINHK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=CC=C)C2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


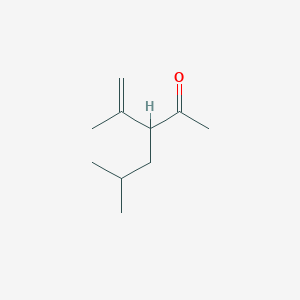

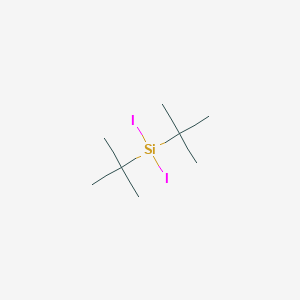
![3-Chloro-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14437747.png)
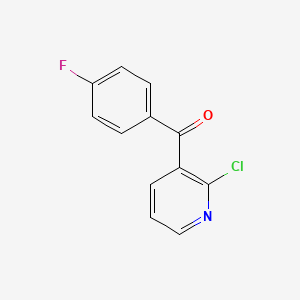
![[3-(Acetyloxy)-2-oxo-2H-pyran-6-yl]methylene diacetate](/img/structure/B14437763.png)
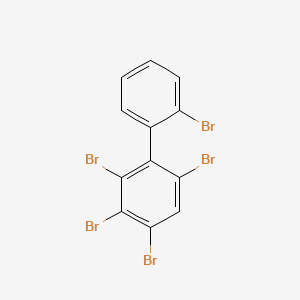
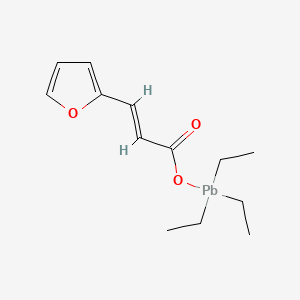
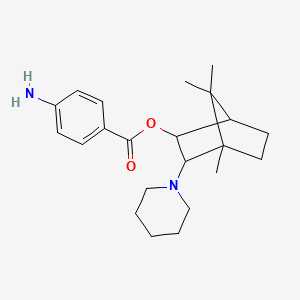
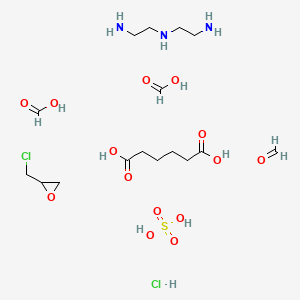
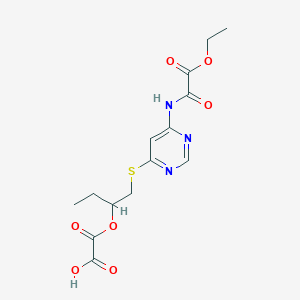
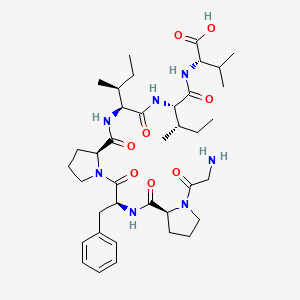
![N-[1,2-Bis(4-methoxyphenyl)butyl]-N'-butylthiourea](/img/structure/B14437816.png)
![[(2R,3S)-3-(phenylmethoxymethyl)oxiran-2-yl]methanol](/img/structure/B14437829.png)
